An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropylisoxazole-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research. Its structure, featuring an isoxazole ring, a cyclopropyl group, and a carboxylic acid moiety, suggests a unique combination of electronic and steric properties that make it an interesting scaffold for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows and potential biological interactions.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The following table summarizes the key physicochemical data for 5-Cyclopropylisoxazole-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | 96-100 °C | [1][2] |
| Boiling Point | 358.1 ± 30.0 °C (Predicted) | [3] |
| pKa | 3.46 ± 0.10 (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 1.522 (Predicted) | [3] |
| Aqueous Solubility | No quantitative data available. Expected to have low to moderate solubility in water, which can be increased in basic solutions due to salt formation. | |
| Appearance | Solid | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Determination of Melting Point
Method: Capillary Melting Point Method
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Apparatus: Melting point apparatus, capillary tubes.
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Procedure:
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A small, dry sample of 5-Cyclopropylisoxazole-3-carboxylic acid is finely powdered.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
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Determination of pKa (Acid Dissociation Constant)
Method: Potentiometric Titration
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Apparatus: pH meter, burette, stirrer, beaker.
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Procedure:
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A precisely weighed amount of 5-Cyclopropylisoxazole-3-carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
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The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
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After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
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Determination of Aqueous Solubility
Method: Shake-Flask Method
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Apparatus: Sealed flasks, constant temperature shaker, analytical balance, filtration or centrifugation equipment, UV-Vis spectrophotometer or HPLC.
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Procedure:
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An excess amount of 5-Cyclopropylisoxazole-3-carboxylic acid is added to a known volume of purified water in a sealed flask.
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The flask is agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting saturated solution is separated from the undissolved solid by filtration or centrifugation.
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The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC).
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The measured concentration represents the aqueous solubility of the compound at that specific temperature.
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Determination of logP (Octanol-Water Partition Coefficient)
Method: Shake-Flask Method
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Apparatus: Separatory funnel or sealed tubes, shaker, analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure:
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A known amount of 5-Cyclopropylisoxazole-3-carboxylic acid is dissolved in a pre-saturated mixture of n-octanol and water.
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The mixture is placed in a separatory funnel or sealed tube and shaken vigorously for a set period to allow for partitioning between the two phases.
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The mixture is then allowed to stand until the two phases have completely separated.
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The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
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The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid.
Caption: Workflow for Physicochemical Property Determination.
Potential Biological Interaction Mechanism
While specific biological targets for 5-Cyclopropylisoxazole-3-carboxylic acid are not extensively documented, research on its positional isomer, 5-cyclopropylisoxazole-4-carboxylic acid, has shown that derivatives can act as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5] This often involves the opening of the isoxazole ring to form a diketonitrile species which then chelates the active site metal ion of the enzyme. The following diagram illustrates this conceptual mechanism.
References
- 1. 5-Cyclopropylisoxazole-3-carboxylic acid 95 110256-15-0 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& - Safety Data Sheet [chemicalbook.com]
- 4. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
